1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine
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Overview
Description
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine is a compound that combines the structural features of piperidine and disiloxane. Piperidine is a six-membered heterocyclic amine, while disiloxane is a silicon-oxygen compound. This unique combination imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine typically involves the following steps:
Synthesis of the Disiloxane Precursor: The disiloxane component, 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, is prepared by hydrolysis of vinyldimethylmethoxysilane.
Ethynylation: The vinyl groups in the disiloxane precursor are converted to ethynyl groups through a series of reactions involving common reagents such as acetylene and catalysts.
Coupling with Piperidine: The ethynylated disiloxane is then coupled with piperidine under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, while the disiloxane component can modulate the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A disiloxane compound without the piperidine ring, used primarily in organometallic chemistry.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which allow for a broader range of applications and reactivity compared to its individual components.
Properties
CAS No. |
61222-39-7 |
---|---|
Molecular Formula |
C12H25NOSi2 |
Molecular Weight |
255.50 g/mol |
IUPAC Name |
[dimethyl(piperidin-1-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C12H25NOSi2/c1-6-15(2,3)14-16(4,5)12-13-10-8-7-9-11-13/h1H,7-12H2,2-5H3 |
InChI Key |
OHDDBUPGDUPIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1CCCCC1)O[Si](C)(C)C#C |
Origin of Product |
United States |
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